N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-2-11-10(16)15-6-8(7-15)14-9-12-4-3-5-13-9/h3-5,8H,2,6-7H2,1H3,(H,11,16)(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMCJQWZIYJYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CC(C1)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
Reaction of azetidine-1-amine with ethyl isocyanate in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) in dichloromethane (DCM) yields the carboxamide. The reaction proceeds at 0°C to room temperature over 12–24 hours, with purification by silica gel chromatography (ethyl acetate/hexane). This method achieves moderate yields (60–70%) but requires careful exclusion of moisture.
Mixed Carbonate Activation
An alternative employs ethyl chloroformate to activate the amine. Treating 3-[(pyrimidin-2-yl)amino]azetidine with ethyl chloroformate and triethylamine in THF generates an intermediate mixed carbonate, which undergoes aminolysis with aqueous ammonia to furnish the carboxamide. This one-pot procedure simplifies purification, though yields are slightly lower (55–65%).
Integrated Synthetic Pathways
Combining these steps, a representative synthesis of N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide proceeds as follows:
-
Azetidine Synthesis : Boc-protected 3-aminoazetidine is prepared via cyclization of N-Boc-gamma-chloroamine, followed by deprotection with HCl/dioxane.
-
Pyrimidinylamination : The free amine reacts with 2-chloropyrimidine in DMF/K₂CO₃ at 90°C for 8 hours.
-
Carboxamide Formation : The resulting 3-[(pyrimidin-2-yl)amino]azetidine is treated with ethyl isocyanate, DCC, and HOSu in DCM to yield the final product.
Analytical Data :
-
1H NMR (600 MHz, CDCl₃): δ 1.15 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.35–3.45 (m, 4H, azetidine CH₂), 4.10 (q, J = 7.2 Hz, 2H, NHCH₂CH₃), 6.85 (s, 1H, pyrimidine H-5), 8.30 (d, J = 5.4 Hz, 2H, pyrimidine H-4,6).
-
MS (ESI) : m/z 266.2 [M + H]⁺.
Optimization and Challenges
Key challenges include minimizing azetidine ring strain-induced side reactions and ensuring regioselectivity during pyrimidinylamination. Microwave-assisted synthesis reduces reaction times for SNAr steps (e.g., 30 minutes at 120°C vs. 8 hours conventionally). Solvent screening reveals that dimethylacetamide (DMA) enhances yields by 15% compared to DMF due to improved solubility of intermediates .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxylic acid.
Reduction: Formation of N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of N-Ethyl-3-[(Pyrimidin-2-yl)amino]azetidine-1-carboxamide
The synthesis of this compound typically involves several steps, including the formation of the azetidine ring and the introduction of the pyrimidine moiety. Recent studies have demonstrated efficient synthetic routes that utilize various reaction conditions to yield high-purity products. For instance, azetidine derivatives can be synthesized through aza-Michael additions and other coupling reactions involving pyrimidine derivatives .
Biological Activities
Anticancer Properties :
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, pyrimidine-based compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The incorporation of the azetidine structure may enhance these effects, potentially leading to the development of novel anticancer agents.
Antimicrobial Activity :
Studies have also reported antimicrobial activities associated with pyrimidine derivatives. The presence of the azetidine ring could contribute to improved efficacy against bacterial strains and fungi, making it a candidate for further investigation in antimicrobial drug development .
Enzyme Inhibition :
this compound may act as an enzyme inhibitor. Compounds with similar frameworks have been identified as effective inhibitors for various enzymes involved in disease pathways, including kinases and proteases, suggesting potential applications in treating diseases related to dysregulated enzyme activity .
Therapeutic Applications
Targeting Specific Pathways :
The compound's structure allows it to interact with specific biological targets. For instance, pyrimidine derivatives are known to modulate signaling pathways involved in inflammation and cancer progression. The azetidine component may enhance binding affinity or selectivity towards these targets, facilitating the development of targeted therapies .
Drug Design and Development :
Given its promising biological profile, this compound can serve as a lead compound in drug design. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological properties, leading to the discovery of more potent derivatives with improved safety profiles for clinical use .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1: Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range | Potential for development as an anticancer agent |
| Study 2: Antimicrobial Efficacy | Showed activity against Gram-positive bacteria with MIC values comparable to standard antibiotics | Possible use in treating bacterial infections |
| Study 3: Enzyme Inhibition | Identified as a potent inhibitor of a specific kinase involved in cancer signaling pathways | Could lead to targeted cancer therapies |
Mechanism of Action
The mechanism of action of N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide and related compounds from the literature:
Key Observations :
Structural Divergence :
- The azetidine core in the target compound introduces steric constraints and electronic effects distinct from the pyrimidine-phenyl scaffolds of compounds 5, 8, and 8. This may enhance binding selectivity in kinase targets due to reduced conformational flexibility .
- The ethyl carboxamide group in the target compound likely improves aqueous solubility compared to the azido or chloro substituents in compounds 5, 8, and 9, which are more lipophilic and reactive .
This suggests that similar methodologies could be applicable for its preparation.
Characterization Techniques: IR spectroscopy is critical for identifying reactive groups (e.g., azide at 2103 cm⁻¹ in compound 9) . For the target compound, carboxamide C=O stretching (~1650–1750 cm⁻¹) and azetidine ring proton signals in NMR would be diagnostic.
Biological Implications: Compounds 5, 8, and 9 are designed as imatinib analogs, targeting Bcr-Abl kinase in leukemia. The target compound’s pyrimidinylamino group may retain kinase affinity, while the azetidine core could reduce off-target effects or improve pharmacokinetics .
Biological Activity
N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide, identified by CAS number 2322097-69-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and applications in various therapeutic areas.
Chemical Structure and Synthesis
This compound features a unique azetidine ring structure with a pyrimidine moiety. The synthesis typically involves the reaction of an azetidine precursor with a pyrimidine derivative. A common method includes the use of N-ethylazetidine-1-carboxamide as the starting material, reacting it with pyrimidin-2-ylamine in a suitable solvent like toluene, often facilitated by iodine as a catalyst.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effectiveness that suggests potential use in treating infections caused by resistant bacteria .
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have shown that derivatives containing the azetidine structure can inhibit tumor growth in vitro and in vivo. For example, certain analogs have displayed significant antiproliferative activity against human cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) .
The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is hypothesized that the compound may exert its effects through:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation, such as DNA gyrase and topoisomerases .
- Induction of Apoptosis : In cancer cells, there is evidence suggesting that these compounds can induce apoptosis via mitochondrial pathways.
Research Findings and Case Studies
A summary of relevant research findings is provided in the following table:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Inhibition of bacterial growth (MIC values < 16 µg/mL) | In vitro assays against S. aureus and E. coli |
| Study 2 | Antiproliferative activity against HCT116 and MCF-7 cell lines (IC50 values ~0.5 µM) | MTT assay for cell viability |
| Study 3 | Induction of apoptosis in cancer cell lines | Flow cytometry analysis post-treatment |
Case Study: Anticancer Activity
In a notable study, this compound was evaluated for its anticancer effects in a mouse model bearing S180 tumors. The compound significantly reduced tumor size compared to control groups, indicating its potential as an effective therapeutic agent.
Q & A
Q. Basic
- NMR Spectroscopy : 1H/13C NMR confirms azetidine ring geometry (e.g., δ 3.5–4.5 ppm for N-CH2 protons) and pyrimidine substitution patterns .
- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
- HPLC/UPLC : Ensures >95% purity using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
How can researchers optimize the compound’s solubility for in vitro assays?
Q. Advanced
- Co-solvent Systems : Use DMSO (≤1% v/v) with aqueous buffers (PBS, pH 7.4) to prevent precipitation .
- Salt Formation : Introduce hydrochloride salts via acid treatment to enhance water solubility .
- Lipophilicity Reduction : Modify the ethyl group to polar substituents (e.g., hydroxyl or amine) while monitoring LogP changes via computational tools .
What strategies resolve discrepancies in reported biological activity across studies?
Q. Advanced
- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines) to isolate variables .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Purity Reassessment : Re-analyze compound batches via HPLC and elemental analysis to exclude degradation products .
How is computational modeling applied to predict binding modes with kinase targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with pyrimidine N1 and azetidine carbonyl .
- QSAR Studies : Correlate substituent effects (e.g., ethyl vs. methyl groups) with IC50 values to guide SAR .
What are the key considerations for designing stability studies under physiological conditions?
Q. Advanced
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via LC-MS over 24–72 hours .
- Thermal Stability : Perform accelerated stability testing at 40°C/75% RH and identify degradation pathways (e.g., hydrolysis of the amide bond) .
- Light Sensitivity : Conduct ICH Q1B photostability tests to assess azetidine ring oxidation .
How can researchers mitigate off-target effects in cellular assays?
Q. Advanced
- Counter-Screening : Test against panels of related kinases (e.g., Src, JAK2) to evaluate selectivity .
- CRISPR Knockout : Use gene-edited cell lines lacking the target protein to confirm on-target activity .
- Proteome Profiling : Employ affinity pulldown with biotinylated analogs and mass spectrometry for global target identification .
What methodologies are used to study the compound’s metabolic fate in hepatic models?
Q. Advanced
- Microsomal Incubations : Assess CYP450-mediated metabolism using human liver microsomes (HLM) and NADPH cofactors .
- Metabolite ID : UPLC-QTOF detects phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- Reaction Phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways .
How can structural modifications improve pharmacokinetic properties?
Q. Advanced
- Bioisosteric Replacement : Substitute the ethyl group with trifluoromethyl to enhance metabolic stability without altering potency .
- Prodrug Design : Mask the amide as an ester to improve oral bioavailability, with enzymatic cleavage in vivo .
- Plasma Protein Binding (PPB) : Introduce polar groups (e.g., sulfonamides) to reduce albumin binding and increase free fraction .
What in vivo models are suitable for evaluating therapeutic efficacy?
Q. Advanced
- Xenograft Models : Use immunodeficient mice implanted with human cancer lines (e.g., HCT-116 colorectal) to assess tumor growth inhibition .
- PK/PD Integration : Measure plasma concentrations (LC-MS/MS) and correlate with target modulation (e.g., phospho-kinase levels) .
- Toxicology Profiling : Conduct 28-day repeat-dose studies in rodents to define NOAEL (no-observed-adverse-effect level) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
